molecular formula C14H17ClN4O4S B2424284 (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride CAS No. 1216711-43-1

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride

Cat. No.: B2424284
CAS No.: 1216711-43-1
M. Wt: 372.82
InChI Key: OILBCDCBFSDOEV-UHFFFAOYSA-N
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Description

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C14H17ClN4O4S and its molecular weight is 372.82. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S.ClH/c1-10-9-23-12(15-10)8-16-4-6-17(7-5-16)14(19)11-2-3-13(22-11)18(20)21;/h2-3,9H,4-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILBCDCBFSDOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride is a complex organic molecule that combines a piperazine moiety with thiazole and nitrofuran functional groups. This unique structural configuration suggests potential for diverse biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The molecular formula of the compound is C13_{13}H14_{14}ClN3_{3}O3_{3}S, with a molecular weight of approximately 315.78 g/mol. The structural components are outlined below:

ComponentDescription
Piperazine A six-membered ring containing two nitrogen atoms, known for its pharmacological properties.
Thiazole A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial activity.
Nitrofuran A furan ring substituted with a nitro group, recognized for its antibacterial properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that various derivatives of thiazole and piperazine demonstrate moderate to excellent activity against a range of bacteria and fungi.

  • Mechanism of Action : The thiazole moiety is believed to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor, while the piperazine component may enhance membrane permeability, allowing better drug uptake.
  • Case Studies : In one study, a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and tested for antibacterial activity. Most compounds exhibited notable efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The potential anticancer effects of this compound are attributed to its ability to interfere with cellular signaling pathways involved in tumor growth and proliferation.

  • Inhibition of Oncogenic Pathways : Thiazole derivatives have been reported to inhibit key oncogenic pathways such as the Ras signaling cascade, which is crucial in many cancers .
  • Cell Line Studies : Specific studies have shown that similar compounds can reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest .

Research Findings

A summary of relevant research findings on the biological activities of similar compounds is presented below:

Study ReferenceCompound TestedBiological ActivityFindings
Thiazole-Piperazine DerivativesAntimicrobialModerate to excellent activity against various pathogens
Thiazole DerivativesAnticancerInhibition of Na+/K(+)-ATPase and Ras oncogene activity
Substituted ThiazolesAnticancerInduction of apoptosis in cancer cell lines

Scientific Research Applications

Antimicrobial Properties

Research indicates that (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride exhibits significant antimicrobial activity against various bacterial strains. The presence of both thiazole and nitrofuran groups enhances its efficacy.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa12 µg/mL

These results suggest that similar compounds with thiazole and nitrofuran structures can inhibit bacterial growth effectively .

Anticancer Activity

The compound also shows promise in anticancer research. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as:

  • Activation of caspases
  • Disruption of mitochondrial function
  • Modulation of pro-apoptotic and anti-apoptotic proteins

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction via caspase activation
MCF720Mitochondrial dysfunction
A54918Upregulation of pro-apoptotic proteins

These findings indicate that the compound may serve as a lead for developing new anticancer agents .

Potential Applications in Drug Development

Given its promising biological activities, this compound could be explored further for:

  • Development of novel antibiotics : Targeting resistant bacterial strains.
  • Cancer therapeutics : As a potential lead compound for designing new anticancer drugs.
  • Biochemical probes : For studying cellular pathways involving apoptosis and microbial resistance mechanisms.

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